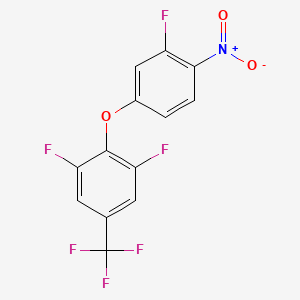

1,3-Difluoro-2-(3-fluoro-4-nitro-phenoxy)-5-(trifluoromethyl)benzene

Description

This fluorinated aromatic compound features a benzene ring substituted with three key groups:

- 1,3-Difluoro groups: These electron-withdrawing substituents enhance the ring's electrophilicity and stability.

- 2-(3-Fluoro-4-nitro-phenoxy): A phenoxy group bearing a nitro (electron-withdrawing) and a fluorine atom, contributing to steric and electronic effects.

- 5-(Trifluoromethyl): A strongly electronegative group that increases lipophilicity and metabolic resistance.

Propriétés

Formule moléculaire |

C13H5F6NO3 |

|---|---|

Poids moléculaire |

337.17 g/mol |

Nom IUPAC |

1,3-difluoro-2-(3-fluoro-4-nitrophenoxy)-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H5F6NO3/c14-8-5-7(1-2-11(8)20(21)22)23-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H |

Clé InChI |

CHSNEIZKUNSBDD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)F)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Aromatic Substitution to Form Phenoxy Linkage

A common and effective approach for constructing the phenoxy bond involves nucleophilic aromatic substitution (S_NAr) of a fluoronitroarene with a phenol derivative.

- Reaction Conditions:

Potassium carbonate (K2CO3) is used as a base (2 equivalents), and the reaction is carried out in dimethylformamide (DMF) at elevated temperatures (~110 °C) under air atmosphere overnight. - Procedure:

A solution of 2-fluoronitroarene (bearing the trifluoromethyl group) is added to the K2CO3/DMF mixture, followed by the phenol derivative (3-fluoro-4-nitrophenol). The nucleophilic oxygen of the phenol attacks the activated aromatic ring, displacing the fluorine atom and forming the phenoxy bond. - Workup:

After cooling, the reaction mixture is diluted with dichloromethane (CH2Cl2) and washed with water to remove inorganic salts. The organic layer is dried and concentrated to isolate the product. - Reference: This method is supported by experimental protocols reported in peer-reviewed literature on fluoronitroarene substitution reactions.

Incorporation of the Trifluoromethyl Group

- The trifluoromethyl substituent is typically introduced early in the synthetic sequence to withstand subsequent reaction conditions.

- This group is often present on the starting fluoronitroarene or introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF_3) under catalytic conditions.

- Stability of the trifluoromethyl group under nucleophilic substitution conditions is crucial.

Alternative Synthetic Routes

- Some patents describe environmentally friendly processes for synthesizing related fluoronitroarene compounds involving selective nitration and halogenation steps, followed by coupling reactions to form phenoxy derivatives.

- These methods emphasize reducing hazardous waste and improving yields through optimized reaction conditions.

Experimental Data Summary

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2-Fluoronitroarene + K2CO3 in DMF, 110 °C, overnight | Nucleophilic aromatic substitution to form phenoxy bond | High temperature promotes substitution; base deprotonates phenol |

| 2 | Use of fluorinated precursors | Introduction of fluorine atoms | Ensures regioselectivity |

| 3 | Trifluoromethylated starting materials or trifluoromethylation reagents | Incorporation of CF_3 group | Must be stable under reaction conditions |

| 4 | Workup with CH2Cl2 and water washing | Isolation and purification | Removes inorganic salts and impurities |

Analytical Characterization of the Product

- NMR Spectroscopy:

^19F NMR shows characteristic signals for aromatic fluorine atoms typically between -100 and -150 ppm. The presence of multiple fluorine environments confirms substitution pattern. - Mass Spectrometry:

Molecular ion peaks consistent with the molecular weight (~337.17 g/mol) confirm the compound’s identity. - Chromatography:

Gas chromatography or HPLC is used to assess purity and separate isomers if formed.

Summary of Key Research Findings

- The nucleophilic aromatic substitution of fluoronitroarenes with phenols under basic conditions in DMF is the most reliable and widely used method for constructing the phenoxy linkage in this compound.

- Starting materials with pre-installed fluorine and trifluoromethyl groups improve regioselectivity and yield.

- Environmental considerations have led to improved synthetic routes minimizing hazardous reagents and waste.

- Analytical techniques confirm the structure and purity of the final product, essential for further applications in medicinal chemistry and materials science.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Difluoro-2-(3-fluoro-4-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The fluorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although the presence of multiple electron-withdrawing groups may make it less reactive towards oxidation.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of the corresponding amino derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized products, though specific products would depend on the reaction conditions.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mécanisme D'action

The mechanism of action of 1,3-Difluoro-2-(3-fluoro-4-nitro-phenoxy)-5-(trifluoromethyl)benzene would depend on its specific application. For example:

Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Chemical Reactivity: The presence of electron-withdrawing groups like nitro and fluorine atoms can influence the compound’s reactivity, making it more susceptible to nucleophilic attack.

Comparaison Avec Des Composés Similaires

Substituent Analysis and Electronic Effects

The target compound’s closest analogs include herbicides like oxyfluorfen and nitrofluorfen (). Key structural differences include:

- Oxyfluorfen: Contains a chloro substituent instead of 1,3-difluoro groups and a 3-ethoxy-4-nitro-phenoxy group. The ethoxy group introduces steric bulk but reduces electronegativity compared to fluorine.

- Nitrofluorfen: Lacks the phenoxy group’s 3-fluoro substituent, simplifying its electronic profile.

Electronic Impact :

- The 3-fluoro-4-nitro-phenoxy group creates a polarized aromatic system, favoring interactions with biological targets like enzyme active sites.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Key Substituents |

|---|---|---|---|

| Target Compound | ~355.2 | ~5.5† | 1,3-F₂, 2-(3-F-4-NO₂-phenoxy), 5-CF₃ |

| Oxyfluorfen | 361.7 | ~5.0 | 2-Cl, 1-(3-EtO-4-NO₂-phenoxy), 4-CF₃ |

| Nitrofluorfen | 315.7 | ~4.8 | 2-Cl, 1-(4-NO₂-phenoxy), 4-CF₃ |

| 1,3-Difluoro-5-nitro-2-(CF₃O)benzene‡ | 287.1 | ~4.5 | 1,3-F₂, 5-NO₂, 2-CF₃O |

*Estimated logP values based on structural analogs (e.g., ).

†Predicted higher lipophilicity due to additional fluorine atoms.

‡From .

Key Observations :

- The target compound’s 1,3-difluoro and trifluoromethyl groups increase logP compared to nitrofluorfen, suggesting better membrane permeability but lower aqueous solubility.

- Oxyfluorfen ’s ethoxy group reduces logP slightly compared to the target’s fluoro substituents.

Stability Considerations :

- The nitro group in the target compound may render it sensitive to reduction, requiring stabilization during synthesis ().

- Fluorine substituents enhance thermal and oxidative stability compared to chloro analogs.

Research Findings and Implications

- Electron-Withdrawing Synergy : The combination of fluorine, nitro, and trifluoromethyl groups creates a highly electron-deficient aromatic system, favoring interactions with biological targets or catalytic surfaces.

- Regioselectivity Challenges : Introducing multiple substituents requires precise synthetic control, as seen in multi-step protocols ().

- Environmental Impact : Fluorinated compounds like the target may exhibit persistence in ecosystems, necessitating further ecotoxicological studies.

Activité Biologique

1,3-Difluoro-2-(3-fluoro-4-nitro-phenoxy)-5-(trifluoromethyl)benzene is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce the difluoro and trifluoromethyl groups along with the nitrophenoxy moiety. The synthetic pathways often utilize various coupling reactions and functional group transformations to achieve the desired structure.

Antitubercular Activity

Research has shown that derivatives of compounds containing the 2-(3-fluoro-4-nitrophenoxy) scaffold exhibit significant antitubercular activity. For instance, a study evaluated several derivatives against Mycobacterium tuberculosis strains, reporting minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most potent derivative demonstrated an MIC of 4 μg/mL against both drug-sensitive and rifampicin-resistant strains .

Cytotoxicity and Safety Profile

In vitro assessments indicate that some derivatives of this compound exhibit low cytotoxicity towards various tumor cell lines. For example, one derivative showed no inhibitory effects on six different tumor cell lines while maintaining a good safety profile in Vero cell lines, suggesting potential for further development as an antitubercular agent without significant toxicity concerns .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the substituents on the phenyl rings significantly influence biological activity. For instance:

| Compound | Substituent | MIC (μg/mL) | Activity |

|---|---|---|---|

| 3m | None | 4 | Potent |

| 3a | One Cl | 16 | Moderate |

| 3b | Two Cl | 32 | Moderate |

| 3i | One Br | 32 | Moderate |

These findings suggest that electronic and steric factors play crucial roles in determining the efficacy of these compounds against M. tuberculosis .

Study on Antitubercular Derivatives

A detailed examination of a series of biphenyl analogues related to PA-824 revealed promising antitubercular properties. The study emphasized the importance of structural modifications in enhancing activity against resistant strains of M. tuberculosis while minimizing cytotoxic effects .

Evaluation Against Tumor Cell Lines

Another study focused on evaluating the cytotoxic effects of these compounds against various human cancer cell lines. The results indicated that while some derivatives were effective against bacterial strains, they did not exhibit significant cytotoxicity towards cancer cells, highlighting their potential as selective therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-Difluoro-2-(3-fluoro-4-nitro-phenoxy)-5-(trifluoromethyl)benzene, considering its multiple halogen and nitro substituents?

- Methodological Answer : Synthesis typically involves sequential halogenation, nitration, and coupling reactions. Key steps include:

- Fluorination : Selective fluorination of the benzene ring using agents like HF or KF under controlled temperature (0–20°C) to avoid over-substitution .

- Nitration : Nitration at the para position of the phenoxy group using HNO₃/H₂SO₄ at 0°C, with careful monitoring to prevent side reactions .

- Coupling : Ullmann or SNAr coupling for phenoxy group attachment, requiring anhydrous conditions and catalysts like CuI .

Purity is ensured via recrystallization (hexane/EtOAC) or column chromatography (SiO₂, pentane/CH₂Cl₂) .

Q. How do the electron-withdrawing substituents (fluoro, nitro, trifluoromethyl) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The substituents activate the benzene ring toward NAS by:

- Ortho/para-directing effects : The trifluoromethyl and nitro groups deactivate the ring but direct nucleophiles to specific positions.

- Kinetic studies : Use isotopic labeling (e.g., ¹⁸F/¹⁵N) to track substitution sites. For example, nitro group reduction (H₂/Pd-C) to amine enhances NAS feasibility .

- Computational modeling : DFT calculations (B3LYP/6-311+G*) predict charge distribution and transition states, guiding experimental design .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacokinetic profiles for this compound?

- Methodological Answer : Contradictions arise from metabolic instability or off-target binding. Approaches include:

- Metabolic profiling : LC-MS/MS analysis of liver microsome incubations to identify degradation products (e.g., nitro-to-amine reduction) .

- Prodrug design : Mask polar groups (e.g., esterification of phenolic -OH) to enhance bioavailability, followed by enzymatic activation in vivo .

- Species-specific assays : Compare murine vs. human CYP450 metabolism using recombinant enzymes to validate translational relevance .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. The trifluoromethyl group’s hydrophobicity enhances affinity for hydrophobic pockets .

- MD simulations : GROMACS simulations (100 ns) assess binding stability and residue-specific interactions (e.g., H-bonding with nitro groups) .

- QSAR models : Train models on analogs (e.g., 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene) to correlate substituent positions with IC₅₀ values .

Q. What experimental designs are critical for studying the compound’s photostability under UV-Vis irradiation?

- Methodological Answer :

- Photoreactor setup : Irradiate solutions (MeCN/H₂O) in quartz cells using a 300 W Xe lamp with wavelength filters (290–400 nm) .

- Degradation kinetics : Monitor via HPLC-UV at 254 nm. Nitro groups often undergo photoreduction to nitroso or amine derivatives .

- Radical trapping : Add TEMPO to quench reactive intermediates and identify degradation pathways via ESR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.